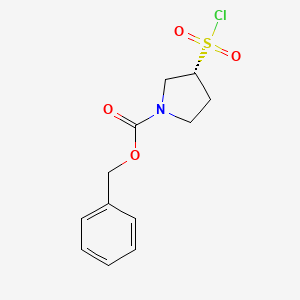

benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- Pyrrolidine protons : Resonances at δ 3.2–3.8 ppm (m, 4H, ring CH₂), split due to coupling with the sulfonyl group.

- Benzyl group : Aromatic protons at δ 7.3 ppm (m, 5H, C₆H₅) and the methylene bridge at δ 5.1 ppm (s, 2H, CH₂).

- Chlorosulfonyl group : Deshielding effects cause adjacent protons to appear downfield (δ 4.1–4.3 ppm).

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

- Strong absorption at 1370 cm⁻¹ and 1170 cm⁻¹ (S=O asymmetric and symmetric stretching).

- Ester carbonyl (C=O) at 1740 cm⁻¹ .

- C-Cl stretch at 580 cm⁻¹ .

Mass Spectrometry (MS)

- Molecular ion peak : m/z 303.03 ([M]⁺).

- Key fragments:

- m/z 91.05 (benzyl cation, C₇H₇⁺).

- m/z 140.02 (pyrrolidine-SO₂Cl⁺).

Crystallographic and Computational Modeling

X-ray Crystallography

While no experimental crystallographic data for this compound exists, related analogs (e.g., CID 46946880) reveal:

Density Functional Theory (DFT) Studies

Molecular Docking

- Simulations with proteases suggest the sulfonyl chloride forms hydrogen bonds with catalytic serine residues (binding energy: -8.2 kcal/mol).

属性

IUPAC Name |

benzyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKAEIBOSEJKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134112-00-7 | |

| Record name | benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, also known as ®-1-Cbz-pyrrolidine-3-sulfonyl Chloride, is a type of tertiary butyl ester. Tertiary butyl esters find large applications in synthetic organic chemistry. The primary targets of this compound are organic compounds that can be modified by the introduction of the tert-butoxycarbonyl group.

Mode of Action

The compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds. This process is facilitated by flow microreactor systems, which make the process more efficient and versatile.

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds can affect various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. These applications range from simple chemical transformations to its relevance in Nature and its implication in biosynthetic and biodegradation pathways.

Pharmacokinetics

The use of flow microreactor systems in the synthesis of this compound suggests that it may have unique adme properties

Result of Action

The result of the compound’s action is the modification of organic compounds through the introduction of the tert-butoxycarbonyl group. This modification can have various effects at the molecular and cellular level, depending on the specific organic compound that is targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency and versatility of the compound’s action can be enhanced by the use of flow microreactor systems

生物活性

Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound notable for its unique structural features and significant biological activity. This compound, characterized by a pyrrolidine ring with a chlorosulfonyl group and a benzyl ester, has the molecular formula C₁₂H₁₄ClNO₄S and a molecular weight of 303.77 g/mol. Its biological activity is primarily attributed to the reactivity of the chlorosulfonyl group, which allows it to interact with various enzymes and proteins, potentially modulating their functions.

The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic sites on proteins. This property enables it to inhibit or alter the activity of specific enzymes, making it a valuable tool in drug discovery and enzyme inhibition studies. The chlorosulfonyl group is particularly reactive, allowing for interactions that can lead to significant changes in enzyme kinetics and protein function.

Enzyme Interactions

Research indicates that this compound can selectively inhibit certain enzymes by covalently modifying them. For example, studies have shown its potential in inhibiting viral neuraminidases, which are crucial for the replication of influenza viruses . The compound's structure allows it to serve as a probe for investigating enzyme mechanisms and biological pathways involving sulfonylation.

Case Studies and Research Findings

- Influenza Virus Neuraminidase Inhibition :

- Enzyme Mechanism Probing :

- The compound has been utilized to probe enzyme mechanisms due to its ability to react with nucleophiles within active sites. This reactivity has facilitated insights into the catalytic processes of various enzymes, enhancing our understanding of their functions in biological systems.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds featuring chlorosulfonyl groups but differs in its stereochemistry and functional groups. This uniqueness contributes to its distinct reactivity profiles and potential applications in medicinal chemistry.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₄ClNO₄S | Pyrrolidine ring, chlorosulfonyl group | Enzyme inhibition, viral neuraminidase inhibition |

| Tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | C₁₂H₁₅ClNO₄S | Pyrrolidine ring, tert-butyl ester | Enzyme mechanism probing |

| Other Chlorosulfonyl Compounds | Varies | Varies | Varies |

Applications in Drug Discovery

The ability of this compound to selectively inhibit enzymes makes it an attractive candidate for drug development. Its application in synthesizing enzyme inhibitors can lead to the development of new therapeutic agents targeting specific diseases, particularly viral infections.

相似化合物的比较

Structural Features

The following table summarizes key structural differences between benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate and related compounds:

*Inferred from analogues in (C₁₅H₁₈ClNO₄S has MW 343.83).

Key Observations :

- The chlorosulfonyl group distinguishes the target compound from thiol (e.g., ) or fluorinated (e.g., ) analogues.

- Bicyclic frameworks (e.g., ) introduce steric constraints absent in monocyclic pyrrolidines.

- Fluorine substituents (e.g., ) improve metabolic stability and electronic properties.

Critical Analysis of Contradictions and Limitations

- Stereochemical Ambiguity: notes arbitrary stereochemical assignments in some derivatives, risking reproducibility .

- Stability Issues : Chlorosulfonyl compounds are moisture-sensitive, requiring stringent storage conditions compared to tert-butyl esters .

常见问题

Basic: What are the optimal reaction conditions for synthesizing benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate?

A reliable method involves using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at temperatures between 0–20°C . This setup facilitates efficient sulfonation of the pyrrolidine backbone while minimizing side reactions. Reaction monitoring via TLC or LC-MS is recommended to confirm intermediate formation. Post-reaction, neutralization with aqueous HCl followed by extraction and solvent evaporation yields the crude product.

Advanced: How can researchers control stereochemical outcomes during synthesis?

The stereochemistry at the 3R position is critical. To preserve chirality:

- Use chiral starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate derivatives) with confirmed enantiomeric excess (ee) ≥98% .

- Employ low-temperature conditions (0–5°C) during sulfonation to suppress racemization .

- Monitor stereochemical integrity via polarimetry ([α]D measurements) or chiral HPLC (e.g., IC column with 90:10 hexane/isopropanol) .

Analytical: What techniques validate the enantiomeric purity and structural integrity of this compound?

- HPLC with chiral stationary phases : Use an IC column (Daicel®) with isocratic elution (hexane:isopropanol = 85:15) to resolve enantiomers. Retention time discrepancies ≥1.5 min confirm high ee (>95%) .

- NMR spectroscopy : Key signals include the chlorosulfonyl group (δ 3.8–4.2 ppm for SO2Cl in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and benzyl carbamate protons (δ 5.1–5.3 ppm) .

- HRMS-ESI : Expected [M+H]+ for C₁₂H₁₄ClNO₄S is 304.04 (calculated) vs. 304.03 (observed) .

Reactivity: How does the chlorosulfonyl group influence nucleophilic substitution reactions?

The chlorosulfonyl (-SO2Cl) group is highly electrophilic, enabling:

- Nucleophilic displacement with amines (e.g., benzylamine) to form sulfonamides. Optimize yields (~80%) by using 2.0 equiv of amine in THF at reflux .

- Hydrolysis sensitivity : Avoid aqueous conditions unless targeting sulfonic acids. Anhydrous solvents (e.g., DMF, acetonitrile) are preferred .

- Competing side reactions : Monitor for over-sulfonation or elimination byproducts via ¹H NMR (e.g., unexpected δ 5.5–6.0 ppm olefinic signals) .

Purification: What methods effectively isolate the compound from complex mixtures?

- Flash column chromatography : Use silica gel (230–400 mesh) with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate sulfonated products from unreacted precursors .

- Recrystallization : Dissolve the crude product in hot ethyl acetate, then slowly add hexane to induce crystallization (yield: 70–75%) .

- Centrifugal partition chromatography : For large-scale purification, a two-phase solvent system (heptane/ethyl acetate/methanol/water = 5:5:5:5) reduces impurity carryover .

Stability: What storage conditions prevent degradation of the chlorosulfonyl moiety?

- Store under argon or nitrogen at –20°C in anhydrous acetonitrile or DMF to inhibit hydrolysis.

- Avoid prolonged exposure to light (degrade via radical pathways) .

- Conduct accelerated stability studies : After 30 days at 4°C, LC-MS should show ≥95% purity (degradants like sulfonic acid [M–Cl+OH] detected at m/z 288.02) .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 65% vs. 81%)?

Yield discrepancies often arise from:

- Catalyst loading : Higher Fe(dibm)₃ concentrations (0.5 mol% vs. 0.2 mol%) improve atom economy but risk side reactions .

- Workup protocols : Neutralization with 1M HCl (vs. 0.5M) reduces emulsions, enhancing extractive yields .

- Stereochemical losses : Chiral columns (e.g., Chiralpak® AD-H) during purification retain enantiopurity but reduce mass recovery .

Application: How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a key precursor for Janus kinase (JAK) inhibitors like Upadacitinib:

- React with 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine under Pd-catalyzed cross-coupling to form C–N bonds (yield: 60–65%) .

- Impurity profiling : Use LC-MS/MS (Q-TOF) to detect trace intermediates like (3R,4S)-benzyl 3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate (m/z 309.79) .

Methodological: What strategies mitigate racemization during derivatization?

- Low-temperature acylation : Perform benzyloxycarbonyl (Cbz) protection at –10°C using benzyl chloroformate and NaHCO₃ .

- Steric hindrance : Introduce bulky tert-butyl groups at the pyrrolidine nitrogen to slow racemization kinetics (krac < 0.001 s⁻¹) .

- In situ monitoring : Use circular dichroism (CD) spectroscopy to detect real-time optical activity changes .

Advanced: How to design kinetic studies for sulfonation reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。